molecular formula C12H6F6O B11848606 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

Cat. No.: B11848606
M. Wt: 280.16 g/mol
InChI Key: OZNUYEWYXAOPGR-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common method involves the use of organometallic reagents or lithium dialkylamide-type bases followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can be compared with other similar fluorinated compounds, such as:

Biological Activity

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H10F6O
  • Molecular Weight : 300.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)(F)F

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural components may facilitate binding through hydrophobic interactions and hydrogen bonding, enhancing its pharmacological efficacy.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of cholinesterases, which are critical for neurotransmitter regulation. For instance, naphthalene derivatives are known to inhibit monoamine oxidase (MAO), impacting neurotransmitter metabolism .
  • Antimicrobial Properties : Some naphthalene derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further investigation in the treatment of inflammatory diseases .

Case Studies

  • Cholinesterase Inhibition : A study exploring the inhibitory effects of various naphthalene derivatives found that compounds with trifluoromethyl substitutions showed enhanced inhibition of butyrylcholinesterase (BChE) compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for treating conditions like Alzheimer’s disease .
  • Antimicrobial Activity : Another study evaluated the antimicrobial potential of fluorinated naphthalene derivatives, revealing that those with trifluoromethoxy groups exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents .

Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cholinesterases
AntimicrobialActivity against bacterial strains
Anti-inflammatoryPotential reduction in inflammatory markers

Structure-Activity Relationship (SAR)

The introduction of trifluoromethyl and trifluoromethoxy groups has been shown to enhance lipophilicity and metabolic stability, which are critical for improving bioavailability and efficacy in drug design. Understanding the SAR is essential for optimizing the pharmacological profile of this compound.

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

7-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-4-5-8(6-9(7)10)19-12(16,17)18/h1-6H

InChI Key

OZNUYEWYXAOPGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

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